molecular formula C20H24N4O3 B7518651 4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide

4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide

Cat. No. B7518651
M. Wt: 368.4 g/mol
InChI Key: OVMTYDCDDUHHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is commonly referred to as MPAA and has been synthesized through a multi-step process involving different chemical reactions. The compound has shown promising results in preclinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP can lead to DNA damage and cell death in cancer cells. MPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. Inhibition of HDAC can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of neurological disorders, MPAA has been shown to protect against neuronal damage and improve cognitive function. Additionally, MPAA has been shown to have antibacterial and antifungal activities in vitro.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on MPAA. One area of interest is the development of more potent and selective analogs of the compound for use in cancer therapy. Another area of interest is the investigation of MPAA's potential neuroprotective effects in human clinical trials. Additionally, MPAA's potential antibacterial and antifungal activities could be further explored for the development of new antimicrobial agents.

Synthesis Methods

The synthesis of MPAA involves a multi-step process, starting with the reaction of 2-methoxyphenylpiperazine with acetic anhydride to form 4-(2-methoxyphenyl)piperazin-1-yl)acetic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to form the final product, MPAA.

Scientific Research Applications

MPAA has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Preclinical studies have shown that the compound has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential antibacterial and antifungal activities.

properties

IUPAC Name

4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-19(25)22-16-8-6-15(7-9-16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMTYDCDDUHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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